molecular formula C11H19NO3 B6236044 tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 1374673-63-8

tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No. B6236044
CAS RN: 1374673-63-8
M. Wt: 213.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl esters are a type of organic compound that have wide applications in synthetic organic chemistry . The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations .


Synthesis Analysis

Tert-butyl esters can be synthesized using a variety of methods. One such method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .


Chemical Reactions Analysis

The unique reactivity pattern of the crowded tert-butyl group is often highlighted in chemical reactions. This group is used in a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters would depend on the specific compound. In general, these compounds are used in synthetic organic chemistry due to their unique properties .

Mechanism of Action

The mechanism of action of tert-butyl esters would depend on their specific use. In general, the tert-butyl group can affect the reactivity of the compound and influence its behavior in chemical reactions .

Future Directions

Tert-butyl esters have wide applications in synthetic organic chemistry, and research is ongoing to develop more efficient and sustainable methods for their synthesis . They also have potential applications in biocatalytic processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate with ethyl acetoacetate in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl (S)-3-aminopyrrolidine-1-carboxylate", "ethyl acetoacetate", "catalyst" ], "Reaction": [ "Add tert-butyl (S)-3-aminopyrrolidine-1-carboxylate and ethyl acetoacetate to a reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

1374673-63-8

Product Name

tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.